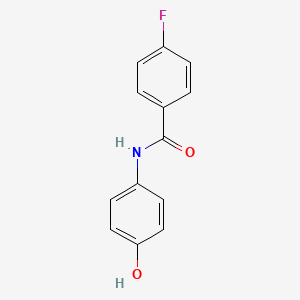

4-fluoro-N-(4-hydroxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

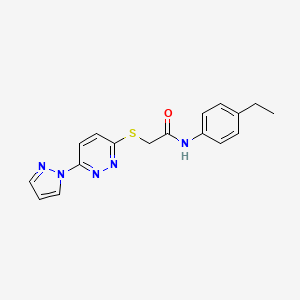

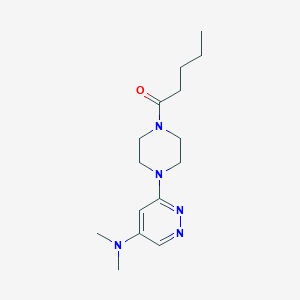

4-fluoro-N-(4-hydroxyphenyl)benzamide is a compound with the molecular formula C13H10FNO2 and a molecular weight of 231.226 g/mol. It is a promising compound in the field of medicinal chemistry and drug discovery. The compound contains both an amide-activated fluoro group and a phenol group, making it an interesting subject for various chemical reactions and applications .

Aplicaciones Científicas De Investigación

4-fluoro-N-(4-hydroxyphenyl)benzamide has several scientific research applications, including:

Chemistry: Used in the synthesis of poly(aryl ether amides) and other polymers.

Biology: Investigated for its potential as a succinate dehydrogenase inhibitor (SDHI), showing good antifungal activity against various pathogens.

Medicine: Explored for its potential in drug discovery and medicinal chemistry.

Industry: Utilized in the development of new materials with high thermal stability and other desirable properties.

Mecanismo De Acción

Target of Action

The primary target of 4-fluoro-N-(4-hydroxyphenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with SDH, which can explain its potential mechanism of action .

Biochemical Pathways

By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell .

Result of Action

The inhibition of SDH by this compound can lead to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L .

Métodos De Preparación

4-fluoro-N-(4-hydroxyphenyl)benzamide can be synthesized through the condensation of 4-fluorobenzoyl chloride with either 4-aminophenol . The polymerizations are typically carried out in an N-methyl-2-pyrrolidone (NMP)/N-cyclohexyl-2-pyrrolidone (CHP) solvent mixture in the presence of potassium carbonate . This method has been used to prepare several new high molecular weight poly(aryl ethers) with glass transition temperatures in the 225°C range .

Análisis De Reacciones Químicas

4-fluoro-N-(4-hydroxyphenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include potassium carbonate for nucleophilic aromatic substitution and various oxidizing agents for oxidation reactions . Major products formed from these reactions include poly(aryl ethers) and other substituted benzamides .

Comparación Con Compuestos Similares

4-fluoro-N-(4-hydroxyphenyl)benzamide can be compared with other similar compounds, such as:

4-fluoro-N-(3-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group in a different position.

N-(4-fluorophenyl)benzamide: Lacks the hydroxyl group, affecting its reactivity and applications.

4-chloro-N-(4-hydroxyphenyl)benzamide: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of an amide-activated fluoro group and a phenol group, which provides a balance of reactivity and stability for various applications .

Propiedades

IUPAC Name |

4-fluoro-N-(4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEXWTLSOKJVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2810566.png)

![1,3-dimethyl-8-[(3-methylphenyl)amino]-7-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810573.png)

![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)

![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)

![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)